molecular formula C17H23N3O2 B6790307 N-(5-methoxypyrimidin-2-yl)-N-methyladamantane-2-carboxamide

N-(5-methoxypyrimidin-2-yl)-N-methyladamantane-2-carboxamide

Cat. No.: B6790307
M. Wt: 301.4 g/mol
InChI Key: IOMQLTXSTNLNME-UHFFFAOYSA-N
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Description

N-(5-methoxypyrimidin-2-yl)-N-methyladamantane-2-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group at the 5-position and an adamantane moiety attached to a carboxamide group

Properties

IUPAC Name

N-(5-methoxypyrimidin-2-yl)-N-methyladamantane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-20(17-18-8-14(22-2)9-19-17)16(21)15-12-4-10-3-11(6-12)7-13(15)5-10/h8-13,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMQLTXSTNLNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=N1)OC)C(=O)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxypyrimidin-2-yl)-N-methyladamantane-2-carboxamide typically involves multiple steps:

    Condensation: The initial step involves the condensation of a suitable pyrimidine precursor with an adamantane derivative.

    Chlorination: The intermediate product is then subjected to chlorination to introduce the necessary functional groups.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxypyrimidin-2-yl)-N-methyladamantane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and carboxamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in a variety of functionalized compounds.

Scientific Research Applications

N-(5-methoxypyrimidin-2-yl)-N-methyladamantane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antiviral or antibacterial agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-methoxypyrimidin-2-yl)-N-methyladamantane-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methoxypyrimidin-2-yl)sulfanilamide: Another pyrimidine derivative with antimicrobial properties.

    N-(5-methoxypyrimidin-2-yl)pyridine-3-sulfonamide: Known for its antiviral activities.

    N-(5-methoxypyrimidin-2-yl)heptanamide: A compound with similar structural features but different biological activities.

Uniqueness

N-(5-methoxypyrimidin-2-yl)-N-methyladamantane-2-carboxamide is unique due to the presence of the adamantane moiety, which imparts distinct physicochemical properties and enhances its stability and bioavailability. This makes it a valuable compound for various scientific and industrial applications.

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